
2-Tridecanoyloxy-pentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tridecanoyloxy-Pentadecanoic Acid is a long-chain fatty acid ester with the molecular formula C28H54O4.
Preparation Methods
The synthesis of 2-Tridecanoyloxy-Pentadecanoic Acid typically involves esterification reactions. One common method is the reaction of pentadecanoic acid with tridecanoic acid chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-Tridecanoyloxy-Pentadecanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
The major products formed from these reactions include ketones, alcohols, and substituted esters.
Scientific Research Applications
2-Tridecanoyloxy-Pentadecanoic Acid has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: This compound is investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Tridecanoyloxy-Pentadecanoic Acid involves its interaction with cellular membranes and enzymes. It is believed to modulate lipid metabolism by influencing the activity of enzymes such as lipases and esterases. Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
2-Tridecanoyloxy-Pentadecanoic Acid can be compared with other long-chain fatty acid esters such as:
- 2-Myristoyloxy-Pentadecanoic Acid
- 2-Palmitoyloxy-Pentadecanoic Acid
- 2-Stearoyloxy-Pentadecanoic Acid
These compounds share similar structural features but differ in the length and saturation of their fatty acid chains. The uniqueness of this compound lies in its specific chain length and the resulting physicochemical properties, which influence its biological activity and applications .
Properties
Molecular Formula |
C28H54O4 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(3S)-3-tridecanoyloxypentadecanoic acid |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27(29)30)32-28(31)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,29,30)/t26-/m0/s1 |
InChI Key |
WLKQLKMXKFGMQI-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCC(CC(=O)O)OC(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)
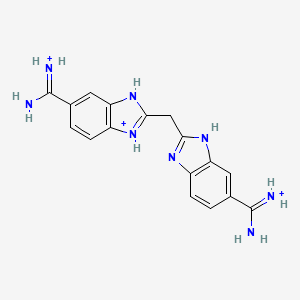
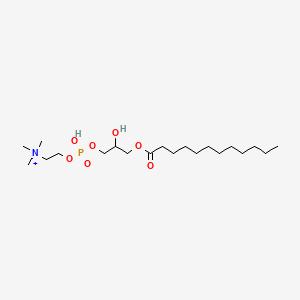
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778555.png)
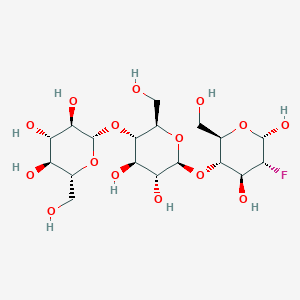
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)
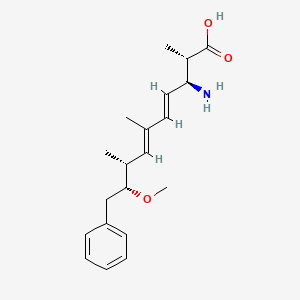
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methylamino]pentanedioic acid](/img/structure/B10778580.png)
![2-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-sulfanyloxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778588.png)
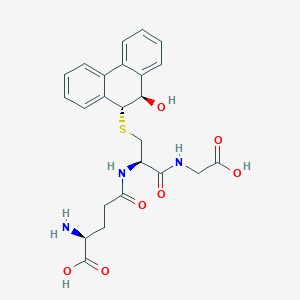
![(2R,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778599.png)
![(1Z,6S)-6-[(2-aminoacetyl)amino]-7-hydroxy-7-oxo-N-[(1S)-1-phosphonoethyl]heptanimidate](/img/structure/B10778606.png)
